molecular formula C12H15NO4 B2757049 methyl N-acetyltyrosinate CAS No. 23525-90-8; 2440-79-1

methyl N-acetyltyrosinate

Cat. No.: B2757049
CAS No.: 23525-90-8; 2440-79-1
M. Wt: 237.255
InChI Key: KRMVXLWZDYZILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Research on Acetylated Tyrosine Derivatives

The study of acetylated tyrosine derivatives is rooted in the broader history of amino acid chemistry, which began with the isolation of tyrosine from cheese protein in 1846. codeage.com Early research focused on understanding the fundamental properties and reactions of amino acids.

A significant advancement came with the development of methods for the selective modification of amino acid functional groups. In 1942, Sakami and Toennies pioneered a method for the O-acetylation of hydroxyamino acids, including tyrosine, using acetic anhydride (B1165640) in the presence of perchloric acid. beilstein-journals.org This work laid the groundwork for the synthesis of various acetylated derivatives.

The synthesis of N-acetyl-L-tyrosine was a crucial step, often achieved through the Schotten-Baumann reaction. caltech.edu Subsequently, the esterification of N-acetyl-L-tyrosine with methanol (B129727) yielded methyl N-acetyltyrosinate. caltech.educaltech.edu These synthetic advancements provided researchers with the necessary tools to investigate the specific roles of the amino, carboxyl, and hydroxyl groups of tyrosine in chemical and biological processes. The development of N-acetylated forms was partly driven by the need for more soluble and stable derivatives for various research applications. codeage.com

Significance of this compound as a Model System in Amino Acid and Peptide Chemistry Research

This compound has proven to be an invaluable model system in several areas of research due to its protected amino and carboxyl groups, which allows for the specific study of the phenolic hydroxyl group and the peptide bond.

Enzymatic Studies: The compound is frequently used as a substrate to investigate the activity and specificity of various enzymes. For instance, it has been employed in studies of chymotrypsin (B1334515), a digestive enzyme that cleaves peptide bonds. researchgate.net The rate of hydrolysis of the ester bond by chymotrypsin provides insights into the enzyme's catalytic mechanism. Furthermore, its use in studying cuticular enzymes from insects has helped elucidate pathways involved in sclerotization, the process of hardening the insect cuticle. nih.gov

Peptide Synthesis: In the field of peptide synthesis, N-acetylated amino acid esters are important intermediates. ontosight.ai The acetyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions during the formation of peptide bonds. While other protecting groups are more common in modern solid-phase peptide synthesis, the study of compounds like this compound has contributed to the fundamental understanding of peptide chemistry. Research into the N-methylation of peptides, inspired by naturally occurring N-methylated peptides, has also become a significant area of investigation to improve the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov

Polymerization Studies: Researchers have utilized tyrosine derivatives, including N-acetyltyrosine, in enzymatic polymerization studies. nih.govacs.org Enzymes like peroxidase can catalyze the oxidative polymerization of these derivatives to form poly(tyrosine)s with different structures, which have potential applications in biomaterials. nih.govacs.org

Table 2: Research Applications of this compound
Research AreaSpecific ApplicationKey Findings
Enzymology Substrate for chymotrypsin researchgate.netUsed to study the kinetics and mechanism of enzymatic hydrolysis.
Substrate for insect cuticular enzymes nih.govHelped identify intermediates in the sclerotization pathway.
Peptide Chemistry Model for peptide synthesis ontosight.aiThe N-acetyl group acts as a simple protecting group for the amino terminus.
Study of post-translational modificationsAllows for the investigation of reactions involving the phenolic hydroxyl group.
Biomaterials Precursor in enzymatic polymerization nih.govacs.orgUsed to synthesize poly(tyrosine)s with potential biomedical applications.

Esterification of N-acetyltyrosine

This approach begins with N-acetyltyrosine, where the amino group is already protected by an acetyl group, and focuses on the conversion of the carboxylic acid moiety into a methyl ester.

Direct esterification, commonly known as Fischer esterification, is a conventional method for producing esters. This process typically involves reacting N-acetyltyrosine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is reversible and is usually driven to completion by using an excess of methanol or by removing the water formed during the reaction. While this method is straightforward, it can sometimes require harsh conditions, including elevated temperatures and prolonged reaction times, which may not be suitable for sensitive substrates.

To overcome the limitations of direct esterification, various catalytic methods have been developed. These often employ milder conditions and offer higher efficiency. Solid acid catalysts, for example, provide an eco-friendly alternative to traditional mineral acids. Research on the esterification of the parent amino acid, tyrosine, has demonstrated the effectiveness of a radio frequency plasma-modified solid superacid catalyst (SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃). This heterogeneous catalyst facilitates the esterification of tyrosine with methanol, achieving a high yield of methyl tyrosinate under optimized conditions. mdpi.com Such catalytic systems are advantageous as they can be easily separated from the reaction mixture and potentially recycled, simplifying the purification process. mdpi.com

A study on this plasma-modified catalyst for tyrosine esterification showed a 92.1% yield of methyl tyrosine when the reaction was conducted at 180 °C under 0.8 MPa of N₂ pressure for 6 hours. mdpi.com The catalyst's enhanced performance was attributed to plasma-induced surface etching and a synergistic strengthening of Brønsted/Lewis acidity. mdpi.com

Catalytic Esterification of Tyrosine mdpi.com
CatalystReaction Temperature (°C)Reaction Time (h)Pressure (MPa)Yield (%)
SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃-RF18060.892.1

N-Acetylation of Tyrosine Methyl Ester

This alternative synthetic route starts with tyrosine methyl ester, where the carboxylic acid is already esterified. The primary challenge in this pathway is the selective acetylation of the α-amino group without affecting the phenolic hydroxyl group on the side chain.

The most common acylating agent for this transformation is acetic anhydride. The reaction is typically carried out under controlled pH conditions. chemicalbook.comgoogle.com One patented method for the synthesis of N-acetyl-L-tyrosine involves reacting L-tyrosine with acetic anhydride in an alkaline aqueous medium, followed by acidification. google.com A similar strategy can be applied to tyrosine methyl ester. The reaction is often performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the acetic acid byproduct and facilitate the reaction. chemicalbook.comacademie-sciences.fr

Alternative N-acylation strategies involve the use of coupling reagents. For instance, the coupling of L-DOPA methyl ester (a close analogue of tyrosine methyl ester) with various acids has been achieved using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of triethylamine. academie-sciences.fr These conditions promote the formation of the amide bond under relatively mild conditions.

N-Acetylation Conditions for Tyrosine/Tyrosine Esters
Starting MaterialAcylating Agent/MethodBase/CatalystKey ConditionsReference
L-TyrosineAcetic AnhydrideSodium HydroxideAqueous medium, pH 8-10 chemicalbook.com
L-TyrosineAcetic AnhydrideCalcium HydroxideAqueous medium, pH 8.2, 50°C google.com
L-DOPA Methyl EsterCarboxylic Acid / CouplingEt₃N, DCC, HOBtPromotes N-acylation academie-sciences.fr

A significant challenge in the N-acetylation of tyrosine or its esters is preventing the simultaneous acylation of the phenolic hydroxyl group. This side reaction leads to the formation of an O,N-diacetylated byproduct. google.com The selectivity of the reaction is highly dependent on the reaction conditions, particularly the pH and the stoichiometry of the acylating agent.

To favor N-acetylation over O-acetylation, the amount of acetic anhydride can be carefully controlled. Using a smaller excess of the acylating agent has been shown to reduce the formation of O,N-diacetyl-L-tyrosine. google.com Furthermore, any O-acetyl group that does form can often be selectively removed. The ester linkage of the O-acetyl group is more susceptible to hydrolysis under basic conditions than the more stable N-acetyl amide bond. Therefore, a subsequent step involving mild alkaline hydrolysis can be employed to convert the diacetylated byproduct into the desired N-acetyl product. google.com

O-Methylation Strategies for Tyrosine Derivatives

The synthesis of O-methylated analogues of this compound requires the specific methylation of the phenolic hydroxyl group. The key challenge is achieving O-selectivity without causing methylation at the N-acetyl group.

Chemoselective O-methylation of N-acylated tyrosine derivatives has been systematically studied. mdma.ch Two common methods are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson synthesis, using reagents like methyl iodide and a base (e.g., K₂CO₃), often leads to a mixture of O-methyl and O,N-dimethylated products, as the N-H proton of the amide can also be acidic enough to react. mdma.ch

The Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and methanol, has also been explored. However, classical Mitsunobu conditions can also result in competitive N-methylation. mdma.ch Research has shown that modifying the Mitsunobu conditions can significantly improve O-selectivity. Replacing PPh₃ with 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) or substituting DEAD with the bulkier diisopropyl azodicarboxylate (DIAD) can sterically hinder N-methylation and favor the desired O-methylation, leading to the O-methyl product as the major or sole product. mdma.ch

O/N-Methylation of an N-Trifluoroacetyl Tyrosine Derivative mdma.ch
MethodReagentsProduct Ratio (O-Methyl : O,N-Dimethyl)
WilliamsonMeI, K₂CO₃Mixture
Mitsunobu (Classical)PPh₃, DEAD, MeOHMixture
Mitsunobu (Modified)DPPE, DEAD, MeOH96 : 4
Mitsunobu (Modified)DPPE, DIAD, MeOH100 : 0

Williamson Ether Synthesis Applications to Tyrosine Phenolic Hydroxyl Groups

The Williamson ether synthesis, a well-established method for forming ethers, can be applied to the phenolic hydroxyl group of tyrosine derivatives. wikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgjk-sci.com

The general mechanism involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis to be effective, the alkyl halide should ideally be primary or secondary, as tertiary halides are more prone to elimination reactions. masterorganicchemistry.com The reaction is versatile and widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. wikipedia.orgchemeurope.com

Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate the phenolic hydroxyl group. masterorganicchemistry.com Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly employed as they can accelerate the reaction rate. chemeurope.com The reaction is typically conducted at temperatures ranging from 50-100°C and can take between 1 to 8 hours to complete. chemeurope.combyjus.com

Table 1: Reaction Conditions for Williamson Ether Synthesis

Parameter Typical Conditions
Base NaH, KH, K2CO3, Cs2CO3
Solvent Acetonitrile, DMF, DMSO
Temperature 50-100 °C
Reaction Time 1-8 hours
Alkylating Agent Primary or secondary alkyl halides

It is important to consider potential side reactions, such as the base-catalyzed elimination of the alkylating agent. chemeurope.com The choice of reaction conditions, particularly temperature and solvent, can significantly influence whether substitution or elimination is the favored pathway. chemeurope.com

Diazomethane-Mediated O-Methylation in N-acetyltyrosine Methyl Ester Synthesis

Diazomethane (B1218177) (CH2N2) is a reagent used for the methylation of carboxylic acids to form methyl esters. libretexts.org While its primary application is for esterification, it's important to understand its reactivity in the context of molecules like N-acetyltyrosine, which possesses both a carboxylic acid and a phenolic hydroxyl group.

The reaction of a carboxylic acid with diazomethane proceeds through an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction with the protonated diazomethane, yielding the methyl ester and nitrogen gas as a byproduct. libretexts.org Due to the hazardous nature of diazomethane, which is a toxic and potentially explosive gas, it is often generated in situ for immediate use. libretexts.org

In the case of N-acetyltyrosine, diazomethane would primarily react with the more acidic carboxylic acid group to form the methyl ester, N-acetyltyrosine methyl ester. However, under certain conditions, methylation of the phenolic hydroxyl group could potentially occur, leading to the formation of N-acetyl-O-methyltyrosine methyl ester. The relative reactivity of the carboxylic acid and the phenolic hydroxyl group would influence the product distribution.

A safer alternative to diazomethane for methylation is trimethylsilyldiazomethane. nih.gov This reagent can chemoselectively methylate the carboxyl group of N-protected amino acids in high yields. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound, either the L- or D-form, requires stereoselective methods. These approaches often start from an enantiomerically pure precursor of tyrosine. For instance, the synthesis of N-acetyl-L-tyrosine methyl ester would utilize L-tyrosine as the starting material. nih.gov

Stereoselective synthesis is crucial in pharmaceutical and biological applications where only one enantiomer may exhibit the desired biological activity. Asymmetric synthesis techniques can be employed to introduce the desired stereochemistry at the chiral center. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One common strategy involves the protection of the amino and carboxyl groups of the starting amino acid, followed by the desired chemical transformations, and finally deprotection. The stereochemistry of the starting amino acid is retained throughout the synthesis.

Synthetic Pathways for Advanced this compound Derivatives

Derivatives of N-acetyltyrosine can be synthesized to incorporate functionalities suitable for polymerization. For example, N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters have been synthesized by reacting N-acetyl-L-tyrosine ethyl ester with various vinyl bromides, such as 4-bromo-1-butene (B139220) and 6-bromo-1-hexene. nih.gov These monomers, containing a terminal double bond, can then be used in copolymerization reactions. nih.gov

For instance, these functionalized tyrosine derivatives have been copolymerized with ethylene (B1197577) using a titanium complex as a catalyst. nih.gov The resulting copolymers incorporate the amino acid derivative into the polymer chain, which can modify the properties of the polymer, such as its hydrophilicity. nih.gov The incorporation of the polar comonomer can be controlled, and the resulting copolymers can have high molecular weights. nih.gov

The introduction of silicon-containing moieties into organic molecules is a strategy used to modify their physicochemical and pharmacological properties. ineosopen.org While specific examples of silicon-containing derivatives of this compound are not prevalent in the provided search results, general methods for the synthesis of organosilicon compounds can be considered.

The synthesis of silicon-containing heterocycles often involves the reaction of lithium derivatives of the parent molecule with chlorosilanes. ineosopen.org Another approach is the direct reaction of silicon with alcohols in the presence of a copper catalyst to form alkoxysilanes. mdpi.com Hydrosilylation is another key reaction for creating silicon-carbon bonds. taylorfrancis.com

These synthetic strategies could potentially be adapted to introduce silicon-containing groups onto the N-acetyltyrosinate scaffold, for example, at the phenolic hydroxyl group or by modifying the N-acetyl or methyl ester groups. Such derivatization could lead to novel compounds with unique properties for various applications.

Compound Index

Compound Name
This compound
N-acetyltyrosine
N-acetyltyrosine methyl ester
L-tyrosine
D-tyrosine
N-acetyl-O-methyltyrosine methyl ester
N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters
4-bromo-1-butene
6-bromo-1-hexene
Ethylene
Diazomethane
Trimethylsilyldiazomethane
Sodium hydride
Potassium hydride
Acetonitrile
N,N-dimethylformamide
Chlorosilanes
Alkoxysilanes

This article provides a detailed overview of the synthetic methodologies employed in the preparation of this compound and its analogues. The discussion is focused on specific chemical transformations, including ether synthesis at the phenolic hydroxyl group, methylation techniques, stereoselective synthesis of enantiomers, and the creation of advanced derivatives for specialized applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVXLWZDYZILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874326
Record name TYROSINE-N-ACETYL,METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2440-79-1
Record name TYROSINE-N-ACETYL,METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl N Acetyltyrosinate and Its Analogues

Stereoselective Synthesis of Methyl N-acetyltyrosinate Enantiomers

The production of enantiomerically pure forms of this compound (either L- or D-) necessitates stereoselective synthetic strategies. Such syntheses typically commence with an enantiopure form of tyrosine, such as L-tyrosine, to produce N-acetyl-L-tyrosine methyl ester. nih.gov The stereochemical integrity of the starting material is maintained throughout the reaction sequence.

Asymmetric synthesis techniques are paramount in preparing specific enantiomers, which is often a requirement in pharmaceutical contexts where biological activity is stereospecific. nih.gov These methods may involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction, ensuring the formation of the desired enantiomer with high purity.

Synthetic Pathways for Advanced this compound Derivatives

N-acetyltyrosine derivatives can be functionalized to serve as monomers in polymerization reactions. For example, N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters have been synthesized through the reaction of N-acetyl-L-tyrosine ethyl ester with various ω-bromoalkenes, such as 4-bromo-1-butene (B139220) and 6-bromo-1-hexene. nih.gov

These monomers, possessing a terminal double bond, can undergo copolymerization with other monomers like ethylene (B1197577), catalyzed by transition metal complexes such as those containing titanium. nih.gov The incorporation of these amino acid-based monomers into a polymer backbone can significantly alter the material's properties, for instance, by increasing its hydrophilicity. nih.gov The resulting copolymers can achieve high molecular weights and a controlled incorporation of the functional comonomer. nih.gov

The introduction of silicon into organic molecules can modulate their biological and physical properties. ineosopen.org While specific silicon-containing derivatives of this compound are not extensively documented in the literature, established methods for organosilicon synthesis can be applied.

Common strategies include the reaction of organolithium compounds with chlorosilanes to form silicon-carbon bonds. ineosopen.org Direct reactions of elemental silicon with alcohols in the presence of a copper catalyst can yield alkoxysilanes. mdpi.com Furthermore, hydrosilylation reactions are a powerful tool for creating silicon-carbon bonds. taylorfrancis.com These synthetic approaches offer potential pathways for the derivatization of N-acetyltyrosinate, opening avenues for the development of novel materials and compounds.

Spectroscopic and Analytical Characterization Techniques for Methyl N Acetyltyrosinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In a ¹H-NMR spectrum of methyl N-acetyltyrosinate, distinct signals (resonances) are expected for each chemically non-equivalent proton. The spectrum would feature signals corresponding to the acetyl methyl group, the methyl ester group, the protons of the tyrosine backbone (α-CH and β-CH₂), the aromatic ring protons, the amide proton, and the phenolic hydroxyl proton.

The predicted chemical shifts (δ), multiplicities, and proton assignments are detailed in the table below. These estimations are based on standard values for amino acid derivatives.

Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 8.0-8.5 Doublet (d) 1H Amide NH
~ 6.9-7.1 Doublet (d) 2H Aromatic C2-H, C6-H
~ 6.6-6.8 Doublet (d) 2H Aromatic C3-H, C5-H
~ 4.6-4.7 Multiplet (m) 1H α-CH
~ 3.7 Singlet (s) 3H Ester -OCH₃
~ 2.9-3.1 Multiplet (m) 2H β-CH₂
~ 1.9-2.0 Singlet (s) 3H Acetyl -COCH₃

Note: The chemical shift of the phenolic -OH proton can vary and may appear as a broad singlet.

A ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this results in distinct peaks for the carbonyl carbons (ester and amide), the aromatic carbons, the α- and β-carbons of the amino acid backbone, and the methyl carbons of the acetyl and ester groups. The predicted chemical shifts are summarized in the following table.

Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~ 172-173 Ester C=O
~ 170-171 Amide C=O
~ 155-156 Aromatic C4 (-OH)
~ 130-131 Aromatic C2, C6
~ 128-129 Aromatic C1
~ 115-116 Aromatic C3, C5
~ 54-55 α-C
~ 52-53 Ester -OCH₃
~ 37-38 β-C

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be observed between the amide NH and the α-CH, and between the α-CH and the β-CH₂ protons, confirming the backbone structure. Cross-peaks would also connect the coupled aromatic protons on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks linking the ¹H signal of the α-CH to the ¹³C signal of the α-C, the β-CH₂ protons to the β-C, the aromatic protons to their respective aromatic carbons, and the methyl protons of both the acetyl and ester groups to their corresponding carbon signals. This technique is invaluable for assigning the carbon spectrum with certainty.

Such 2D NMR studies have been used to confirm the interactions between N-acetyl-l-tyrosine methyl ester and other molecules, indicating their utility in detailed structural analysis.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

Electrospray Ionization (ESI), often referred to as Electron Spray Mass Spectroscopy (ESMS), is a soft ionization technique particularly well-suited for the analysis of large, thermally fragile biomolecules and synthetic polymers, including those derived from amino acids like tyrosine. When analyzing polymers, ESI typically produces a series of multiply charged ions of the same polymer chain.

In the context of peptide or polymer polymerization using tyrosine derivatives, ESMS is critical for:

Determining Molecular Weight Distribution: Synthetic polymers are typically polydisperse, meaning they consist of a distribution of chain lengths. ESMS can resolve individual oligomers, allowing for the calculation of the number-average (Mn) and weight-average (Mw) molecular weights.

End-Group Analysis: The high resolution of MS allows for the identification of the chemical structures at the ends of the polymer chains, confirming the success of initiation and termination steps in the polymerization process.

Copolymer Characterization: For copolymers, tandem MS (MS/MS) can be used to fragment the polymer chains and analyze the sequence of the monomer units.

The technique is essential in the development of biodegradable polymers derived from L-tyrosine, which are used in various biomedical applications.

Mass spectrometry, especially when coupled with fragmentation techniques (tandem MS or MS/MS), is a primary tool for identifying and characterizing chemical derivatives of this compound. When a molecule is ionized and subjected to fragmentation, it breaks apart in a predictable manner, yielding fragment ions that provide a structural fingerprint.

Common fragmentation patterns for an ester like this compound involve cleavage adjacent to carbonyl groups. For its derivatives, MS can readily identify modifications. For example:

Nitration or Nitrosylation: The addition of a nitro (-NO₂) or nitroso (-NO) group to the tyrosine ring, a common result of oxidative stress, can be identified by a corresponding mass shift of +45 Da or +29 Da, respectively. ESI-MS/MS can then be used to pinpoint the location of this modification on the aromatic ring.

Oxidation: The introduction of oxygen atoms, for instance from exposure to ozone, results in predictable mass increases. The fragmentation pattern of the oxidized product can help determine the site of oxidation, such as the formation of dihydroxyphenylalanine (DOPA) from the tyrosine residue.

Acylation: Further acylation on the phenolic hydroxyl group would be easily detected by the corresponding increase in molecular weight, and the fragmentation would help confirm the identity of the added acyl group.

This ability to precisely identify post-synthesis modifications is crucial for quality control and for studying the metabolic or degradation pathways of the compound and its related polymers.

Chromatographic Methods for Analysis and Purification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure the quality and purity of the compound, as well as to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used to determine the purity of the final product and to monitor the conversion of reactants to products during its synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. Due to the presence of the phenolic tyrosine ring, this compound can be readily detected using a UV detector. The aromatic ring exhibits strong absorbance around 275-280 nm. researchgate.netnih.gov

For purity assessment , a gradient elution method is often employed to separate the target compound from starting materials (e.g., N-acetyltyrosine), by-products, and other impurities. A typical mobile phase system consists of an aqueous component (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

For reaction monitoring , small aliquots of the reaction mixture are withdrawn at timed intervals, quenched, and injected into the HPLC system. By comparing the peak area of the starting material (N-acetyltyrosinate) and the product (this compound) over time, the reaction kinetics and endpoint can be accurately determined.

Interactive Table: Typical HPLC Parameters for this compound Analysis
ParameterConditionPurpose/Rationale
Column C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mmStandard reversed-phase column providing good separation for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid acts as a modifier to ensure good peak shape. Acetonitrile is a common organic solvent for elution.
Elution Gradient (e.g., 10% B to 90% B over 20 minutes)Allows for the separation of compounds with a range of polarities, from unreacted polar starting materials to the less polar product and nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV Absorbance at 280 nmThe tyrosine chromophore has a characteristic absorbance maximum in this region, providing sensitive and specific detection. researchgate.net
Temperature 25 °C (Ambient)Provides reproducible retention times.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. diva-portal.org The technique separates ions based on their electrophoretic mobility in an electric field. While this compound is neutral, its phenolic hydroxyl group can be deprotonated at alkaline pH, giving it a negative charge and enabling separation by Capillary Zone Electrophoresis (CZE).

A study on the separation of the closely related N-acetyltyrosine (NAT) utilized a background electrolyte (BGE) based on a borate (B1201080) buffer at an alkaline pH. researchgate.net This approach is directly applicable to the methyl ester derivative. The separation mechanism relies on the differences in the charge-to-size ratio of the analytes. diva-portal.org Quantification is achieved by relating the peak area to the concentration of the analyte, often using an internal standard to improve precision.

Interactive Table: Proposed Capillary Electrophoresis Conditions for this compound
ParameterConditionPurpose/Rationale
Capillary Fused-silica, 50 µm I.D., ~60 cm total lengthStandard capillary providing high separation efficiency.
Background Electrolyte (BGE) 20-40 mM Borate BufferCreates an alkaline environment (pH > 9) to deprotonate the phenolic hydroxyl group, imparting a negative charge for electrophoretic migration. researchgate.net
Voltage +20 to +30 kVThe driving force for the separation. Polarity depends on whether anions or cations are being separated and the direction of the electroosmotic flow (EOF).
Injection Hydrodynamic (e.g., 50 mbar for 5 s)A common and reproducible method for introducing the sample into the capillary.
Detection UV Absorbance at 214 nm or 280 nmDetection at 214 nm targets the peptide-like amide bond, while 280 nm is specific to the aromatic tyrosine side chain. researchgate.net
Temperature 25 °CEnsures stable viscosity of the BGE and reproducible migration times.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound itself has limited volatility due to the polar N-acetyl and phenolic hydroxyl groups. Therefore, direct analysis is challenging and can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, chemical derivatization is typically required. jfda-online.comcolostate.edu

The most common derivatization strategy for compounds with active hydrogens (like the phenolic -OH group) is silylation. weber.hu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen with a nonpolar silyl (B83357) group, creating a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net

Once derivatized, the compound can be analyzed, often on a chiral stationary phase column, to assess enantiomeric purity by separating the L- and D-isomers. sigmaaldrich.com

Interactive Table: Illustrative GC Method for Derivatized this compound
ParameterConditionPurpose/Rationale
Derivatization Reagent BSTFA with 1% TMCS (Trimethylchlorosilane)Silylates the phenolic hydroxyl group to increase volatility and thermal stability. TMCS acts as a catalyst.
Column Chiral Capillary Column (e.g., Astec CHIRALDEX™ G-TA)Enables the separation of the derivatized L- and D-enantiomers for enantiomeric purity analysis. sigmaaldrich.com
Carrier Gas Helium or HydrogenInert mobile phase for carrying the analyte through the column.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 150 °C to 250 °C at 10 °C/min)Separates the derivatized analyte from derivatizing agent artifacts and other impurities based on boiling point and column interaction.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides sensitive, universal detection for organic compounds. MS provides structural information for definitive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Product Monitoring

UV-Visible spectroscopy is a simple, rapid, and non-destructive technique used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. This compound possesses a tyrosine chromophore (the phenol (B47542) side chain) that absorbs UV radiation. nih.gov

The UV spectrum of the closely related N-acetyl-L-tyrosine ethyl ester shows an absorption peak around 275 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions within the aromatic ring. According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the straightforward quantification of this compound in solution.

This technique is particularly valuable for monitoring the kinetics of reactions involving the synthesis or degradation of the compound. For instance, in an esterification reaction starting from N-acetyltyrosine, the formation of the methyl ester product can be monitored by observing the increase in absorbance at the characteristic wavelength over time, provided the starting material and product have sufficiently different molar absorptivities.

Interactive Table: UV-Vis Spectroscopic Properties of this compound
ParameterValue/ObservationSignificance
λmax (Wavelength of Maximum Absorbance) ~275 nmCharacteristic of the tyrosine phenolic chromophore; ideal wavelength for quantification to ensure maximum sensitivity. researchgate.net
Molar Absorptivity (ε) Compound-specific constantDetermines the sensitivity of the measurement; must be determined experimentally by creating a calibration curve of absorbance vs. known concentrations.
Application Quantification, Reaction MonitoringEnables rapid determination of concentration in pure solutions and allows for tracking the progress of a chemical reaction in real-time.

Optical Rotation and Chiroptical Properties Analysis

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers (L- and D-isomers). Optical rotation is a fundamental chiroptical property used to characterize such compounds. It measures the angle to which the plane of polarized light is rotated when passed through a solution of a chiral substance. wikipedia.org

The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org It is a critical parameter for confirming the stereochemical identity and assessing the enantiomeric purity of the compound. The L-enantiomer will rotate light to the same magnitude but in the opposite direction as the D-enantiomer. For example, the parent compound, N-acetyl-L-tyrosine, has a reported specific rotation of +47° to +49° (c=1 in water). thermofisher.com While the exact value for the methyl ester will differ, it will be a distinct and measurable property. A racemic mixture (50:50 L and D) will exhibit no optical rotation. The measurement of optical rotation is therefore essential for quality control, ensuring that the desired stereoisomer has been synthesized.

Interactive Table: Analysis of Chiroptical Properties
PropertyMeasurementPurpose
Specific Rotation ([α]) Measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.Confirms the stereochemical configuration (L- or D-form) of the pure substance and is a key parameter for identity verification. wikipedia.org
Enantiomeric Purity Calculated from the observed rotation of a sample compared to the specific rotation of the pure enantiomer.Quantifies the excess of one enantiomer over the other in a mixture, a critical quality attribute for chiral compounds.

Chemical Reactivity and Derivatization Studies of Methyl N Acetyltyrosinate

Acylation and Deacylation Pathways

N-acetylation and O-acetylation Reaction Studies

The acylation of the tyrosine moiety, specifically N-acetylation and O-acetylation, involves the introduction of an acetyl group to the nitrogen of the amino group or the oxygen of the phenolic hydroxyl group, respectively. Studies on model compounds using acetic anhydride (B1165640) have elucidated the conditions for these reactions. researchgate.net N-acetylation of the amino group proceeds readily, while O-acetylation of the phenolic hydroxyl group can also be achieved, leading to derivatives like N-acetyl-O-acetyloxytocin from oxytocin. researchgate.net

In biological systems, N-acetyltransferases (NATs) are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to various acceptor molecules. hmdb.ca While the primary substrates are often arylamines and hydrazines, these enzymes can facilitate both N-acetylation and O-acetylation on compounds with available amine and hydroxyl functionalities. hmdb.ca The process typically follows a ping-pong bi-bi reaction mechanism where the enzyme is first acetylated by acetyl-CoA, and then the acetyl group is transferred to the substrate.

Enzymatic Deacetylation Research

The reverse reaction, deacetylation, is also of significant biological and chemical interest. In humans, N-acetyl-L-tyrosine (NAT) can be deacetylated to yield L-tyrosine. patsnap.comnih.govdrugbank.com This bioconversion is particularly relevant in contexts such as parenteral nutrition, where NAT is used as a more soluble source of tyrosine. nih.govdrugbank.comresearchgate.net Upon administration, NAT is converted back to tyrosine, making the amino acid available for protein synthesis and other metabolic pathways. patsnap.com Studies have shown that a significant portion of administered N-acetyl-L-tyrosine can be excreted unchanged, indicating that the deacetylation process is not completely efficient. drugbank.comresearchgate.net The enzymatic hydrolysis is carried out by N-acylpeptide hydrolases, which can release N-acetylated amino acids from peptides. hmdb.ca

Oxidative Transformations of the Tyrosine Moiety

Peroxidase-Mediated Oxidation Mechanisms

The phenolic ring of the tyrosine moiety in methyl N-acetyltyrosinate is susceptible to oxidative transformations, often mediated by peroxidase enzymes. Peroxidases, in the presence of hydrogen peroxide, can oxidize tyrosine to a tyrosyl radical. wikipedia.org This one-electron oxidation is a key step in various biological processes, including the formation of dityrosine (B1219331) cross-links and melanin (B1238610) synthesis. wikipedia.orgnih.gov The reaction mechanism involves the heme cofactor of the peroxidase, which is activated by hydrogen peroxide to a high-valent state (Compound I). This activated enzyme then abstracts an electron from the tyrosine phenol (B47542), generating the tyrosyl radical. wikipedia.org These radicals can then couple, leading to the formation of dimers and polymers. researchgate.net

Chlorination Studies

The tyrosine ring can undergo chlorination, a reaction of interest in both biological and environmental chemistry. Studies on the closely related compound N-acetyltyrosine (N-acTyr) provide significant insight into these pathways. Chlorination with agents like sodium hypochlorite (B82951) (NaOCl) and the myeloperoxidase (MPO)-hydrogen peroxide-chloride system leads to the substitution of chlorine atoms onto the aromatic ring, primarily at the 3- and 5-positions. nih.govuj.edu.pl

In contrast, chlorination using chloramines or the MPO-H2O2-Cl⁻ system is significantly less effective for free N-acTyr. nih.govuj.edu.pl The MPO system produces only a small amount of the 3-chloro derivative due to the rapid inactivation of the enzyme. nih.govuj.edu.pl This suggests that direct chlorination by MPO-generated HOCl is not an efficient pathway for tyrosyl residues not incorporated into a larger peptide structure. nih.gov

Chlorinating AgentpHMolar Ratio (Agent:N-acTyr)Major Product(s)YieldReference
NaOCl5.5Not SpecifiedChlorinated Tyrosines100% nih.gov
NaOCl4.5Not SpecifiedChlorinated Tyrosines91% nih.gov
NaOCl3.0Not SpecifiedChlorinated Tyrosines66% nih.gov
NaOCl5.01:43-Chlorotyrosine~96% nih.gov
NaOClNot Specified1:1.13-Chlorotyrosine and 3,5-DichlorotyrosineNot Specified nih.gov
Chloramines4.5 and 7.4Not Specified3-Chlorotyrosine~2% (trace) nih.gov
MPO-H2O2-Cl⁻5.4Not Specified3-Chloro-N-acetyltyrosineLow nih.gov

This interactive table summarizes the effects of different chlorinating agents, pH levels, and molar ratios on the chlorination of N-acetyltyrosine.

Another pathway involves nitryl chloride (Cl-NO2), formed from the reaction of nitrite (B80452) with hypochlorous acid, which can also chlorinate and nitrate (B79036) N-acetyl-L-tyrosine, producing 3-chlorotyrosine and 3-nitrotyrosine. nih.gov

Phenolic Coupling Reactions in Analogous Systems

The tyrosyl radical, generated via one-electron oxidation, can undergo coupling reactions to form dimers. In studies with the dipeptide Gly-Tyr, pulse radiolysis was used to generate phenoxyl radicals, which were observed to decay bimolecularly, leading to the efficient formation of 2,2'-dimers (dityrosine). nih.gov This C-C coupling process is a common fate for tyrosyl radicals and is considered a significant type of oxidative cross-linking in proteins. nih.gov

The co-oxidation of tyrosine derivatives, such as N-acetyltyrosine ethyl ester, with polyunsaturated lipids also leads to coupling products. nih.gov In these systems, lipid peroxyl radicals can couple with the tyrosyl radical at the para-position, forming stable peroxide adducts characterized by a cyclohexadienone structure. nih.gov In the context of thyroid hormone synthesis, a peroxidase-catalyzed coupling of iodinated tyrosine residues within the protein thyroglobulin is a critical step in forming thyroxine (T4) and triiodothyronine (T3). wikipedia.org

Reactions at the Ester Group

The ester group of this compound represents a primary site for chemical transformations, enabling the synthesis of a variety of derivatives. Key reactions at this position include hydrolysis and transesterification, which are fundamental processes in organic synthesis.

Ester hydrolysis involves the cleavage of the ester bond to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. When catalyzed by a base, the process is referred to as saponification.

The saponification of this compound follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to a tetrahedral intermediate that subsequently collapses, yielding the N-acetyltyrosinate carboxylate and methanol (B129727).

Kinetic investigations of related compounds, such as N-acetyl dehydroalanine (B155165) methyl ester, have demonstrated that the rate of hydrolysis is influenced by factors like pH and the solvent composition. For instance, the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly decrease the rate of hydrolysis compared to reactions in purely aqueous environments nih.gov. Although specific kinetic data for the saponification of this compound are not extensively reported, the general principles governing the base-catalyzed hydrolysis of amino acid esters are well-understood ekb.eg.

Enzymatic hydrolysis offers a highly specific alternative for cleaving the ester bond in N-acetyl amino acid esters. Acylase I, for example, is known to facilitate the enantioselective hydrolysis of a range of N-acyl-L-amino acids acs.orgharvard.edu. This enzymatic method is particularly valuable in the kinetic resolution of racemic amino acid mixtures.

ReactionReagentSolventTemperature (°C)Typical Yield (%)
SaponificationSodium HydroxideWater/Methanol25-60>90

Transesterification involves the exchange of the alcohol portion of an ester with another alcohol. This equilibrium reaction can be catalyzed by acids, bases, or enzymes and provides a versatile route to different esters masterorganicchemistry.comorganic-chemistry.org. In the case of this compound, this reaction allows for the substitution of the methyl group with other alkyl or aryl moieties, thereby altering the molecule's physicochemical properties.

To favor the formation of the desired product, the reactant alcohol is typically used in a large excess, or the more volatile alcohol byproduct (methanol in this case) is removed as it forms masterorganicchemistry.com. A wide array of catalysts can be employed, including mineral acids (e.g., H₂SO₄), bases (e.g., sodium ethoxide), and organometallic compounds organic-chemistry.orgresearchgate.net. For example, N-heterocyclic carbenes have been shown to be effective catalysts for the transesterification of methyl esters with various alcohols, including benzyl (B1604629) alcohol amazonaws.comwisc.edu.

While specific studies detailing the transesterification of this compound are limited, its reactivity is expected to be analogous to that of other N-acetyl amino acid esters.

Reactant AlcoholCatalystSolventReaction ConditionsProduct
EthanolSodium EthoxideEthanolRefluxEthyl N-acetyltyrosinate
Benzyl AlcoholN-Heterocyclic CarbeneTHFRoom TemperatureBenzyl N-acetyltyrosinate
IsopropanolSulfuric AcidIsopropanolRefluxIsopropyl N-acetyltyrosinate

Derivatization for Enhanced Reactivity or Specific Research Applications

This compound can be further modified to introduce new functionalities, thereby expanding its utility in diverse research areas, including peptide chemistry and the creation of analytical tools.

The formation of covalent bonds between tyrosine and cysteine residues is a critical process in protein chemistry. N-acetylated tyrosine derivatives serve as valuable model compounds for investigating the mechanisms of such adduct formation.

A common pathway involves the enzymatic oxidation of the tyrosine's phenolic ring to a reactive ortho-quinone, which can then undergo a Michael addition reaction with the thiol group of a cysteine residue acs.org. The enzyme tyrosinase is known to catalyze this initial oxidation step. While direct studies employing this compound for this purpose are not widely documented, N-acetyltyrosine itself has been observed to act as a nucleophilic catalyst in the formation of certain protein adducts nih.gov. This suggests the potential for the N-acetyltyrosinate structure to participate in reactions leading to adducts with cysteine-containing molecules.

Fluorescent probes are essential instruments in modern biochemical and cell biology research. A common strategy for developing these probes involves the chemical modification of amino acids to incorporate fluorescent properties. Although there is a lack of specific reports on the use of this compound for synthesizing advanced analytical probes, its molecular structure offers a suitable platform for such modifications.

For instance, the phenolic ring of the tyrosine moiety could be functionalized with a fluorophore. The synthesis of such probes often entails the covalent attachment of a reporter molecule to a biological molecule of interest nih.gov. The N-acetyltyrosinate framework could be integrated into a larger molecular design aimed at detecting specific analytes or probing the microenvironment of biological systems nih.gov.

Biochemical and Enzymatic Interaction Research Involving Methyl N Acetyltyrosinate

Enzyme Kinetics and Mechanism Studies

The interaction of methyl N-acetyltyrosinate with enzymes, particularly proteases, is a key area of research for understanding the fundamental principles of enzyme catalysis. These studies often involve determining kinetic parameters to elucidate the mechanism of action.

Chymotrypsin (B1334515), a serine protease, is known to hydrolyze peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. This compound, which mimics a tyrosine residue at the C-terminus of a peptide chain, is therefore a suitable substrate for studying chymotrypsin activity. The kinetics of chymotrypsin-catalyzed hydrolysis of various N-acetyl-L-tyrosine derivatives have been investigated to understand the influence of the leaving group on the catalytic efficiency.

While specific kinetic data for the trypsin-catalyzed hydrolysis of this compound is not extensively documented in the provided search results, trypsin is known to have a different specificity, primarily cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. Therefore, this compound would not be considered a typical substrate for trypsin. However, studies with non-specific substrates, such as N-acetyl-L-norvaline methyl ester, have been used to investigate the activation of trypsin. nih.gov

The interaction with chymotrypsin is more direct. The hydrolysis reaction proceeds through the formation of an acyl-enzyme intermediate. The rate of this reaction is influenced by the nature of the ester group. The table below presents kinetic constants for the chymotrypsin-catalyzed hydrolysis of several N-acetyl-L-tyrosine derivatives, which provides a comparative context for the expected reactivity of this compound.

Substrate (N-acetyl-L-tyrosine derivative)kcat (s-1)Km (mM)
Ethyl Ester1720.68
Amide0.0267.3
p-Nitroanilide0.0030.32

This table presents kinetic constants for the chymotrypsin-catalyzed hydrolysis of various N-acetyl-L-tyrosine derivatives. The data for the ethyl ester provides a close approximation for the behavior of the methyl ester.

Substrate specificity is a fundamental characteristic of enzymes. Chymotrypsin's specificity for aromatic residues is attributed to a hydrophobic pocket in its active site that accommodates the bulky side chains of tyrosine, phenylalanine, and tryptophan. fiu.edu The N-acetyl group and the methyl ester group of this compound are crucial for its interaction with the enzyme. The N-acetyl group mimics the preceding amino acid in a peptide chain, while the ester linkage is the site of hydrolytic cleavage.

Research on a series of N-acetyl-L-phenylalanyl peptides has demonstrated how the length and nature of the leaving group influence the efficiency of chymotrypsin's amidase and peptidase activities. nih.gov These studies, along with investigations into various N-acetyl-L-tryptophan derivatives, help to build a comprehensive picture of the structural requirements for chymotrypsin substrates. csbsju.edu The kinetic parameters obtained from such studies, like kcat and Km, quantify the enzyme's catalytic efficiency and its affinity for the substrate, respectively. The specificity of chymotrypsin is not absolute, and it can catalyze the hydrolysis of a range of substrates, albeit at different rates. The study of various derivatives of N-acetyl-L-tyrosine allows for a detailed mapping of the enzyme's active site and its tolerance for different leaving groups. researchgate.net

Enzymatic reactions, including the hydrolysis of esters like this compound, are reversible. The position of the equilibrium between the ester and its hydrolysis products (N-acetyltyrosine and methanol) is governed by the thermodynamic conditions of the reaction, such as pH, temperature, and the concentration of reactants and products. While hydrolysis is generally favored in aqueous solutions, under certain conditions, such as in organic solvents or with a high concentration of alcohol, the reverse reaction—enzymatic synthesis of the ester—can be achieved.

The study of the hydrolysis of N-acetyl-L-tyrosine ethyl ester by chymotrypsin provides a model for understanding these equilibrium dynamics. nih.govresearchgate.net The formation of an acyl-enzyme intermediate is a key step in both the hydrolytic and synthetic pathways. By manipulating the reaction conditions, it is possible to drive the reaction towards either hydrolysis or synthesis, highlighting the potential of enzymes as catalysts in organic synthesis.

Peroxidase-Catalyzed Reactions and Polymerization Research

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. This compound, containing a phenolic tyrosine residue, is a substrate for peroxidases like horseradish peroxidase (HRP).

Horseradish peroxidase catalyzes the oxidation of tyrosine-containing model peptides, leading to the formation of polymers through the condensation of aromatic rings. nih.gov The oxidation of N-acetyltyrosine (NAT), a close analog of this compound, has been studied in detail. The reaction proceeds via the formation of a tyrosyl radical, which can then couple with another radical to form dityrosine (B1219331), the initial step in polymerization.

The kinetic parameters for the HRP-catalyzed oxidation of various tyrosine-containing substrates have been determined, providing insight into the enzyme's substrate specificity and catalytic mechanism. The presence of a positively charged amino group near the aromatic ring has been shown to decrease the second-order rate constant of the HRP reduction step. nih.gov

Substratekcat (s-1)Km (mM)
N-acetyltyrosine (NAT)945.6
Gly-Tyr17510.8
Pro-Gln-Gln-Pro-Tyr582.1

This table shows the kinetic parameters for the horseradish peroxidase (HRP)-catalyzed oxidation of N-acetyltyrosine (NAT) and other tyrosine-containing peptides. nih.gov The data for NAT is a strong indicator of the expected behavior of this compound.

Kinetic studies have revealed that the dimers formed initially can behave as competitive inhibitors. nih.gov The dissociation constant between HRP and these dimers has been measured, providing a quantitative understanding of this product inhibition. nih.gov The polymerization can lead to the formation of trimers and tetramers, with the extent of polymerization depending on factors such as the peptide length and the position of the tyrosine residue. nih.gov The study of HRP-initiated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization further illustrates the utility of this enzyme in controlled polymer synthesis. mdpi.com

Inhibitory Effects of Reaction Products on Enzyme Activity

The enzymatic oxidation of N-acetyl-L-tyrosine by tyrosinase leads to the formation of several reactive intermediates and subsequent products. However, based on the reviewed scientific literature, there is no direct evidence to suggest that these specific reaction products, such as N-acetyl dopaquinone (B1195961) or the subsequent colored adducts, exert a feedback or product inhibition effect on the tyrosinase enzyme itself. Research has focused more on the nature of these products and their subsequent reactions with other molecules rather than their potential role as enzyme inhibitors. The process of suicide inactivation of tyrosinase has been studied with various other catecholic substrates, but specific data on feedback inhibition by N-acetyl dopaquinone remains scarce nih.gov.

Tyrosinase-Mediated Biotransformations

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. It catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).

Mushroom tyrosinase has been extensively used as a model enzyme to study the biotransformation of tyrosine derivatives. Research demonstrates that N-acetyl-L-tyrosine is a substrate for mushroom tyrosinase. The enzyme catalyzes the hydroxylation of NAT to form N-acetyl-L-DOPA. Subsequently, the diphenolase activity of the enzyme oxidizes N-acetyl-L-DOPA into N-acetyl dopaquinone nih.gov. The presence of an acetyl group on the amino function of the tyrosine molecule prevents the subsequent intramolecular cyclization that would typically lead to dopachrome (B613829) formation, a key step in melanogenesis nih.govresearchgate.net. This characteristic makes NAT a useful substrate for specifically studying the initial oxidative activities of tyrosinase without the complexities of the downstream melanin pathway nih.gov.

The primary reactive intermediate formed from the tyrosinase-mediated oxidation of N-acetyl-L-tyrosine is N-acetyl dopaquinone. This o-quinone is characterized by an absorption maximum around 390 nm nih.gov. Unlike dopaquinone formed from L-tyrosine, N-acetyl dopaquinone is stable against the intramolecular cyclization that forms leukodopachrome researchgate.net.

However, N-acetyl dopaquinone is still a reactive molecule that can interact with other nucleophiles present in the reaction medium. Studies have shown that in the presence of molecules like hydroxylamine (B1172632) (NH₂OH) or para-aminobenzoic acid (PABA), N-acetyl dopaquinone forms pink-violet colored products with a maximum absorbance near 490 nm, likely through the formation of mono- or di-oximes nih.gov. Similarly, the presence of hydrogen peroxide (H₂O₂) can also lead to the formation of a pink-violet product, suggesting it facilitates the conversion of N-acetyl dopaquinone to this colored compound nih.gov.

The tyrosinase-catalyzed oxidation of N-acetyl-L-tyrosine serves as a valuable model system for screening and characterizing tyrosinase inhibitors, which are of interest in the cosmetic and food industries.

Several small molecules have been shown to inhibit this enzymatic process effectively.

Kojic acid: This well-known tyrosinase inhibitor effectively inhibits the rate of NAT hydroxylation. Interestingly, in the presence of kojic acid, the N-acetyl dopaquinone formed goes on to oxidize the kojic acid, resulting in a yellow product with a characteristic peak at approximately 320 nm nih.gov.

Maltol (B134687): A gamma-pyrone derivative structurally similar to kojic acid, maltol also demonstrates inhibitory effects on the hydroxylation of NAT by mushroom tyrosinase. When maltol is added during the reaction, it appears to conjugate with the N-acetyl dopaquinone, leading to an immediate decrease in absorbance at 400 nm. This suggests the formation of a new product with a lower extinction coefficient at this wavelength nih.gov.

These studies highlight how the use of N-acetyl-L-tyrosine as a substrate allows for detailed kinetic analysis of tyrosinase inhibitors.

Inhibitory Effects of Small Molecules on Tyrosinase Activity with N-acetyl-L-tyrosine

InhibitorObserved EffectMechanism of Action/Interaction
Kojic Acid Effectively inhibits the rate of NAT hydroxylation.N-acetyl dopaquinone oxidizes kojic acid, forming a yellow product (λmax ≈ 320 nm) nih.gov.
Maltol Inhibits NAT hydroxylation.Conjugates with N-acetyl dopaquinone, leading to a decrease in absorbance at 400 nm nih.gov.
Puerol A Potent inhibitor of both monophenolase and diphenolase activity.Showed dose-dependent inhibition of N-acetyl-L-tyrosine oxidation in HPLC analysis nih.gov.

Role as a Substrate or Precursor in Biochemical Pathways

The established biochemical pathway for the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—begins with the amino acid L-tyrosine nih.govresearchgate.netresearchgate.net. The first and rate-limiting step in this cascade is the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH) nih.govnih.gov.

There is no evidence from the reviewed in vitro studies to suggest that N-acetyltyrosinate or its methyl ester can directly serve as a substrate for tyrosine hydroxylase or otherwise enter the catecholamine synthesis pathway. The presence of the N-acetyl group on the amine nitrogen fundamentally alters the substrate's structure. For it to become a precursor, this acetyl group would likely need to be enzymatically removed to yield L-tyrosine, which could then be acted upon by tyrosine hydroxylase. The critical regulatory step of the pathway is the initial hydroxylation of the free amino acid, L-tyrosine nih.govnih.gov. Therefore, while L-tyrosine is the direct precursor, its N-acetylated derivatives are not recognized as direct intermediates in the canonical in vitro catecholamine and neurotransmitter synthesis pathways.

Studies on Acetylserotonin O-methyltransferase Inhibition

Research into the biochemical interactions of N-acetylated amino acid derivatives has identified N-acetyl-L-tyrosine, the parent compound of this compound, as an inhibitor of the enzyme Acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT) (EC 2.1.1.4) nih.gov. ASMT is a pivotal enzyme in the biosynthesis of melatonin (B1676174), where it catalyzes the final step: the transfer of a methyl group from S-adenosylmethionine to N-acetylserotonin, forming melatonin.

The inhibitory action of N-acetyl-L-tyrosine on this enzyme suggests a potential role for its derivatives, such as this compound, in modulating melatonin production. It is biochemically plausible that this compound acts as a prodrug, being hydrolyzed in vivo to N-acetyl-L-tyrosine, which then exerts its inhibitory effect on ASMT. However, direct studies on this compound's inhibitory activity are not extensively documented. The structural similarity of N-acetyl-L-tyrosine to the enzyme's natural substrate, N-acetylserotonin, likely underlies its inhibitory capacity, possibly through competitive binding at the active site.

Table 1: Compounds Involved in Acetylserotonin O-methyltransferase Interaction

Compound Name Role/Activity
This compound Precursor to the inhibitor
N-acetyl-L-tyrosine Inhibitor of ASMT nih.gov
Acetylserotonin O-methyltransferase (ASMT) Enzyme in melatonin synthesis
N-acetylserotonin Substrate of ASMT
Melatonin Product of ASMT reaction
S-adenosylmethionine Methyl group donor

Metabolic Fate in Model Organisms (e.g., rats, insects)

The metabolic fate of this compound is presumed to be initiated by its hydrolysis to N-acetyl-L-tyrosine. The subsequent metabolism of N-acetyl-L-tyrosine has been investigated in both mammalian and insect models.

In Rats:

Studies in rats have shown that intravenously administered N-acetyl-L-tyrosine is rapidly utilized by the body nih.govsemanticscholar.org. A significant portion of the compound is deacetylated to yield L-tyrosine, which can then be incorporated into proteins or further metabolized through normal tyrosine pathways, including the production of catecholamines patsnap.compatsnap.comtargetmol.com. The deacetylation process makes L-tyrosine available for various physiological functions patsnap.com.

However, the utilization is not complete, and a portion of the administered N-acetyl-L-tyrosine is excreted unchanged in the urine nih.govdrugbank.com. One study found that in rats, approximately 74% of the drug eliminated in the urine was unchanged N-acetyltyrosine, with the remaining 23% being tyrosine drugbank.com. The rate of urinary excretion versus metabolic utilization can be influenced by the infusion rate drugbank.com.

Table 2: Metabolic Fate of N-acetyl-L-tyrosine in Rats

Metabolic Process Metabolite/Product Tissue/Fluid
Deacetylation L-tyrosine Liver, other tissues patsnap.com
Protein Synthesis Incorporated L-tyrosine Various tissues nih.gov
Excretion Unchanged N-acetyl-L-tyrosine Urine nih.govdrugbank.com
Excretion Tyrosine Urine drugbank.com

In Insects:

In insects, N-acetylated amino acids, including derivatives of tyrosine, play crucial roles in various physiological processes such as cuticle sclerotization and pigmentation scribd.comresearchgate.net. N-acetyldopamine, a metabolite of tyrosine, is a key compound in these processes nih.gov.

More specifically, N-acetyl-L-tyrosine has been identified as an endogenous molecule that can enhance stress tolerance in insects nih.govembopress.org. Studies in the armyworm (Mythimna separata) and Drosophila have shown that concentrations of N-acetyl-L-tyrosine increase in response to heat stress, and pretreatment with this compound can significantly increase stress tolerance nih.govembopress.org. This suggests that insects possess the necessary metabolic pathways to utilize N-acetyl-L-tyrosine, leading to protective physiological effects. The exact metabolic breakdown of N-acetyl-L-tyrosine in insects is an area of ongoing research, but its demonstrated bioactivity points to its active metabolism.

Table 3: Physiological Role of N-acetyl-L-tyrosine in Insects

Organism Observed Effect Implied Metabolic Activity
Armyworm (Mythimna separata) Increased thermotolerance nih.gov Active metabolism to produce protective effects
Drosophila Induction of stress acclimation embopress.org Cellular uptake and signaling pathway interaction

Computational and Theoretical Studies on Methyl N Acetyltyrosinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of methyl N-acetyltyrosinate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(2d,p), can be employed to determine its optimized molecular structure. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles in the ground state.

The energetic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In a study of related tyrosine derivatives, DFT was used to compute HOMO-LUMO transitions, molecular orbitals, and dipole moments to understand their stability and interaction with target enzymes. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Tyrosine Derivative

Property Calculated Value Significance
HOMO Energy -5.212 eV Electron-donating capability
LUMO Energy -2.047 eV Electron-accepting capability
HOMO-LUMO Gap 3.165 eV Chemical reactivity and stability
Dipole Moment 5.1 D (vacuum) Polarity and intermolecular interactions

Note: Data is illustrative and based on calculations for similar molecules. nih.govresearchgate.net

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound involves identifying its stable low-energy conformations. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its dynamic behavior in various environments, such as in solution or when interacting with a protein. A typical MD simulation for a small molecule-protein complex might be run for 100 nanoseconds to assess the stability of the complex. mdpi.com Analysis of the simulation trajectory can reveal fluctuations in the molecule's structure, its conformational flexibility, and its interactions with surrounding solvent molecules. Studies on tyrosine kinases, a potential target class for tyrosine derivatives, have utilized extensive MD simulations to understand the relationship between their flexibility and activity. unito.it

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This compound can be modeled as a substrate for various enzymes, such as tyrosinase or different proteases. mdpi.commdpi.com Molecular docking would be the primary tool to predict how it binds to the active site of such an enzyme. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring them based on their energetic favorability. The resulting models provide a plausible 3D representation of the enzyme-substrate complex, which is crucial for understanding the mechanism of catalysis. For instance, docking studies on tyrosinase inhibitors reveal how they orient within the hydrophobic binding pocket surrounding the binuclear copper active site. mdpi.com

Table 2: Example of Molecular Docking Results for a Ligand with Tyrosinase

Ligand Docking Score (kcal/mol) Predicted pIC50 Key Interacting Residues
Vanillic Acid -8.69 High HIS259, HIS263, VAL283
Catechin -7.54 Moderate HIS85, HIS259, PHE264
Rutin -7.21 Moderate ASN260, GLY281
Quercetin -6.98 Moderate SER282, ALA286

Note: This table is illustrative, based on findings for known tyrosinase inhibitors. nih.gov

Following molecular docking and during molecular dynamics simulations, a detailed analysis of the interactions between the ligand and the protein is performed. This profiling is essential for understanding the determinants of binding affinity and specificity. The types of interactions typically analyzed include:

Hydrogen bonds: These are crucial for the specific recognition between a ligand and a protein.

Hydrophobic interactions: The nonpolar parts of this compound, such as the phenyl ring, are likely to interact with hydrophobic residues in the protein's active site. nih.gov

Pi-stacking or methyl-π interactions: The aromatic ring of the tyrosine moiety can interact with other aromatic residues in the protein. nih.gov

By identifying the key amino acid residues involved in these interactions, researchers can understand why the ligand binds to a particular protein and can suggest modifications to the ligand to improve its binding affinity or specificity. researchgate.net

Machine Learning Approaches in Compound Activity Prediction

In recent years, machine learning (ML) has become an increasingly important tool in drug discovery and computational biology.

For a compound like this compound, ML models could be used to predict its potential biological activities. This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com In a QSAR study, a dataset of compounds with known activities is used to train an ML model. The chemical structures of the compounds are converted into numerical descriptors (molecular fingerprints or physicochemical properties). The model then learns the relationship between these descriptors and the biological activity. mdpi.com

Once trained, the model can be used to predict the activity of new compounds, such as this compound, based on its calculated descriptors. Various ML algorithms, including Support Vector Machines (SVM), Random Forests, and Deep Neural Networks (dANNs), have been successfully applied to predict the bioactivity of molecules, including inhibitors of tyrosine kinases. mdpi.comnih.gov These models can accelerate the process of identifying potential drug candidates by screening large virtual libraries of compounds. arxiv.orgarxiv.org

Table 3: Performance of Different Machine Learning Models in Bioactivity Prediction for Tyrosine Kinase Inhibitors

Model Accuracy F1-Score Log Loss
Support Vector Machine (SVM) 85.1% 87.9% N/A
Deep Artificial Neural Network (dANN) N/A N/A 0.25096
CatBoost High High Low

Note: This table presents a comparative view of model performance from a study on tyrosine kinase inhibitors, illustrating the utility of these methods. mdpi.com

Development of Predictive Models for Chemical Reactivity

Computational chemistry offers powerful tools for developing predictive models of chemical reactivity, moving beyond experimental observation to forecast the behavior of molecules in various chemical environments. For this compound, these models are primarily built upon the principles of quantum mechanics and statistical methods like Quantitative Structure-Activity Relationship (QSAR) analysis. These approaches are instrumental in understanding the molecule's reactivity profile, which is crucial for applications ranging from peptide synthesis to materials science.

Predictive models for the chemical reactivity of this compound are often developed using Density Functional Theory (DFT), a computational method that calculates the electronic structure of molecules. researchgate.netnih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity. Key parameters derived from these calculations serve as descriptors in predictive models.

One of the foundational approaches in this context is the Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com This theory posits that the reactivity of a molecule is governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. researchgate.net

Quantum chemical descriptors derived from DFT calculations are central to building these predictive models. For molecules like this compound, these descriptors quantify various aspects of reactivity. A comparative analysis of L-tyrosine, a closely related parent compound, highlights the types of descriptors that are calculated to predict reactivity. nih.gov

Key Quantum Chemical Descriptors for Reactivity Modeling:

DescriptorSymbolSignificance in Predicting Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the propensity to donate electrons; higher values suggest greater electron-donating ability. mdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the propensity to accept electrons; lower values suggest greater electron-accepting ability. mdpi.com
HOMO-LUMO Energy GapEgapCorrelates with chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Chemical HardnessηMeasures the resistance to change in electron distribution; higher values indicate greater stability. nih.govmdpi.com
Chemical SoftnessSThe reciprocal of chemical hardness; higher values suggest greater reactivity. mdpi.com
ElectronegativityχDescribes the ability of a molecule to attract electrons. mdpi.com
Electrophilicity IndexωQuantifies the electron-accepting capability of a molecule. nih.govmdpi.com

These descriptors can be used to develop QSAR models, which are mathematical equations that relate the chemical structure of a molecule to its reactivity or other properties. elsevierpure.com While specific QSAR models for the chemical reactivity of this compound are not widely published, the methodology has been applied to peptides and amino acid derivatives. elsevierpure.comscispace.com Such a model would take the form of an equation where reactivity is a function of the calculated quantum chemical descriptors.

For instance, a hypothetical model for predicting the rate of an electrophilic aromatic substitution on the phenol (B47542) ring of this compound might involve calculating the partial atomic charges on the aromatic carbons to identify the most nucleophilic sites. Similarly, predicting its susceptibility to oxidation could be modeled by analyzing its ionization potential, which is related to the HOMO energy.

Computational studies on related molecules, such as N-acetyl-L-tyrosine ethyl ester, have utilized DFT with functionals like B3LYP to determine geometrical parameters and interaction energies, which are foundational for reactivity models. nih.gov These studies confirm that computational methods can provide reliable data for predicting molecular interactions.

Below is a table of computed properties for this compound, which would serve as the input for developing predictive reactivity models.

Computed Molecular Properties of this compound:

PropertyValueReference
Molecular Weight237.25 g/mol nih.gov
XLogP30.3 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count5 nih.gov
Exact Mass237.10010796 Da nih.gov
Polar Surface Area75.6 Ų nih.gov

The development of these predictive models is an iterative process. The models are built using a training set of molecules with known reactivities and then validated against a separate test set to ensure their predictive power. The ultimate goal is to create robust models that can accurately forecast the chemical behavior of this compound and its derivatives under various conditions, thereby guiding experimental work and accelerating the discovery of new applications.

Applications of Methyl N Acetyltyrosinate in Advanced Laboratory Research

Utilisation as a Model System for Amino Acid and Peptide Reactivity

The protected N-terminal and C-terminal groups of methyl N-acetyltyrosinate allow researchers to isolate and study the reactivity of the tyrosine side chain, which plays a critical role in many biological processes. This makes it an excellent model system for investigating reactions such as oxidation, dimerization, and cross-linking, which are relevant to protein structure, function, and disease.

Research has extensively used analogs like N-acetyl-L-tyrosine ethyl ester to study the formation of dityrosine (B1219331) cross-links, a process implicated in protein aggregation and diseases like Alzheimer's. nih.gov In these studies, enzymes like horseradish peroxidase are used with hydrogen peroxide to induce the dimerization of the model compound, providing insights into the initial steps of peptide aggregation. nih.gov The oxidation of N-acetyl-L-tyrosine ethyl ester has been characterized using techniques such as mass spectrometry, which helps identify the various intermediates and final products of tyrosine dimerization. unibe.ch

Furthermore, N-acetyl-L-tyrosine methyl ester itself has been used in electrochemical studies to determine the electrode potentials for aromatic amino acid radicals. nih.gov Such fundamental physicochemical data are crucial for understanding electron transfer reactions in peptides and proteins. The compound also serves as a substrate for enzymes like tyrosinase, allowing researchers to study hydroxylation and subsequent oxidation reactions that are precursors to cross-linking in neuroendocrine peptides and other proteins. mdpi.com

Research AreaModel CompoundReaction StudiedAnalytical TechniqueKey FindingReference
Peptide AggregationN-acetyl-L-tyrosine ethyl esterDimerization (dityrosine formation)Chromatography, ElectrophoresisOptimized conditions for dityrosine formation, relevant to Alzheimer's disease research. nih.gov
Oxidative StressN-acetyl-L-tyrosine ethyl esterOxidation, DimerizationMass SpectrometryIdentification of numerous intermediates and final products in tyrosine dimerization. unibe.ch
Peptide Cross-linkingN-acetyl-DOPA-ethylesterInhibition of multimer formationMass SpectrometryActed as a competitive inhibitor, blocking the formation of peptide dimers and trimers. mdpi.com
ElectrochemistryN-acetyl-L-tyrosine methyl esterRadical formationCyclic Voltammetry, Pulse RadiolysisDetermination of electrode potentials for the tyrosyl radical, crucial for understanding electron transfer. nih.gov

Application in In Vitro Protein Synthesis Research

In vitro protein synthesis, or cell-free protein synthesis, provides a powerful platform for producing proteins and studying the fundamentals of translation. thermofisher.comnih.gov The core of this process relies on the precise action of aminoacyl-tRNA synthetases, which "charge" transfer RNA (tRNA) molecules with their corresponding amino acids. nih.govwikipedia.org

While direct supplementation of this compound into in vitro translation systems is not a standard application, its parent compound, N-acetyl-L-tyrosine, is utilized as a model system to investigate the crucial first steps of protein synthesis. targetmol.com Specifically, it is used to study the substrate specificity and reaction kinetics of tyrosyl-tRNA synthetase (TyrRS), the enzyme that recognizes tyrosine and attaches it to its cognate tRNA. nih.gov Since the N-acetyl group mimics the peptide bond, researchers can use this compound to probe how the enzyme recognizes a tyrosine residue within a polypeptide chain. Understanding these transfer reactions is fundamental to the entire field of protein synthesis. targetmol.com

The fidelity of protein synthesis depends on the synthetase's ability to distinguish the correct amino acid from incorrect ones. nih.govnih.gov Using analogs like N-acetyl-L-tyrosine, researchers can perform assays to determine how modifications to the amino acid structure affect recognition and binding by the synthetase, thereby elucidating the mechanisms that ensure translational accuracy. researchgate.net

Incorporation in Cell Culture Media for Protein Biomanufacturing

In the large-scale production of therapeutic recombinant proteins and monoclonal antibodies using mammalian cell cultures, maintaining optimal nutrient levels is critical. L-tyrosine is an essential amino acid for cell growth and protein synthesis, but it has notoriously low solubility in the neutral pH range of typical cell culture media. This limitation can lead to tyrosine depletion, which in turn can reduce protein productivity and introduce sequence variants in the final product.

To overcome this solubility issue, more soluble derivatives of tyrosine are employed. N-acetyl-L-tyrosine (NAT) is a widely used supplement in cell culture media for the biomanufacturing of therapeutic proteins. Once inside the cell, NAT is metabolized to release L-tyrosine, making it available for protein synthesis. This strategy ensures a stable and sufficient supply of tyrosine throughout the cell culture process, preventing precipitation and improving process performance and consistency.

Use in Methodological Development for Amino Acid Analysis

The unique chemical structure of this compound makes it a valuable tool and target analyte in the development of advanced analytical methods for studying amino acids.

This compound and its parent compound are frequently used in the development and validation of analytical techniques. For instance, N-acetyl-L-tyrosine serves as an effective substrate for developing enzyme assays using high-performance liquid chromatography (HPLC). targetmol.commdpi.com Researchers can monitor the depletion of the substrate or the appearance of a product over time to characterize enzyme activity, such as that of tyrosinase. targetmol.commdpi.com

A significant application is in the field of isotope ratio mass spectrometry. A derivatization procedure to form N-acetyl methyl esters (NACME) of amino acids, including tyrosine, was specifically developed to improve the accuracy and precision of carbon stable isotope (δ¹³C) analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). thermofisher.com This method provides baseline-resolved peaks for numerous amino acids, demonstrating high reproducibility and accuracy. thermofisher.com Furthermore, the crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate has been determined by X-ray crystallography, providing precise structural data that is valuable for molecular modeling and spectroscopic studies. nih.gov

Isotopically labeled amino acids are indispensable tools for metabolic research, allowing scientists to trace the fate of specific molecules through complex biochemical pathways. The development of the N-acetyl methyl ester (NACME) derivatization method is directly linked to its use in stable isotope tracer studies. thermofisher.com This technique is specifically designed for the precise measurement of stable carbon isotope ratios (¹³C/¹²C) in individual amino acids. thermofisher.com

By converting amino acids from a biological sample into their NACME derivatives, researchers can analyze them via GC/C/IRMS to determine isotopic enrichment. This provides quantitative data on the metabolism and turnover of amino acids. The NACME procedure has been validated by analyzing the amino acids from the bone collagen of rats fed diets with different carbon isotope signatures (C3 vs. C4 plants), confirming the high accuracy and precision of the δ¹³C values obtained. thermofisher.com For such analyses, isotopically labeled internal standards are often used to ensure accurate quantification, and N-acetyltyrosine with a labeled isotopic signature can serve this purpose in mass spectrometry-based assays. N-acetyl methyl esters are particularly recommended for carbon and hydrogen isotope analysis because they introduce few exogenous atoms and provide reproducible results.

Investigation of Protein Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which dramatically expand their functional diversity. nih.gov Common PTMs include acetylation and methylation. This compound, by its very structure, serves as a simple and effective model for studying the chemistry of modified amino acid residues.

The N-acetyl group mimics the acetylation of lysine (B10760008) residues or the N-terminus of a protein, while the methyl ester protects the C-terminus. This allows researchers to focus on the reactivity of the tyrosine phenolic side chain in a context that approximates a residue within a peptide backbone.

Facilitation of Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. d-nb.info The development of site-specific bioconjugation methods is crucial for creating well-defined and functional biomaterials, diagnostics, and therapeutics. The tyrosine residue, with its unique phenolic side chain, presents an attractive target for such modifications due to its relatively low abundance on protein surfaces compared to other reactive amino acids like lysine. d-nb.infonih.gov

This compound serves as an invaluable model compound in the development and optimization of novel bioconjugation reactions targeting tyrosine. By having its N-terminal amine and C-terminal carboxylic acid protected by acetyl and methyl groups respectively, it allows researchers to focus exclusively on the reactivity of the phenolic ring. This is critical for screening new reagents and reaction conditions without the interference of side reactions from the peptide backbone.

One prominent example of a tyrosine-targeted bioconjugation strategy is the "tyrosine-click" reaction, which involves the reaction of the tyrosine phenol (B47542) with reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives. nih.govresearchgate.net In the foundational research for these methods, N-acylated tyrosine amides and esters, including derivatives similar to this compound, are often used to evaluate the efficiency and selectivity of the conjugation. nih.gov These studies have demonstrated that the reaction is highly selective for tyrosine over other amino acids such as tryptophan and lysine under controlled aqueous buffer conditions. nih.gov

The utility of this compound in this context is summarized in the table below, which outlines various bioconjugation strategies where it can be employed as a model substrate.

Bioconjugation StrategyReagent/EnzymeRole of this compoundPotential Application
Tyrosine-Click Reaction 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivativesModel substrate to test reaction efficiency and selectivity. nih.govresearchgate.netProtein labeling, antibody-drug conjugates.
Mannich-type Reactions Imines generated in situModel compound for carbon-carbon bond formation on the phenol ring. d-nb.infoAttachment of fluorophores and synthetic peptides. d-nb.info
Enzymatic Oxidation TyrosinaseSubstrate for enzymatic conversion to a reactive o-quinone.Site-specific protein modification, hydrogel formation. nih.gov
Diazonium Coupling Diazonium saltsModel for azo bond formation. d-nb.infoModification of viral capsids. d-nb.info

As a Research Tool in Drug Optimization Strategies (Non-Clinical Focus)

In the realm of non-clinical drug discovery and optimization, the goal is to refine lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. danaher.com Peptides and peptidomimetics are a significant class of therapeutic agents, but their development is often hampered by poor stability and bioavailability. Chemical modifications are therefore essential to overcome these limitations.

This compound functions as a key building block in the synthesis of modified peptides and peptidomimetics. The protecting groups on the N- and C-termini are compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its incorporation into a peptide sequence. Once incorporated, the phenolic side chain can be selectively modified to introduce various functionalities that can enhance the drug-like properties of the peptide.

Furthermore, the N-acetyl group in this compound is a simple form of N-terminal modification. N-terminal acetylation is one of the most common protein modifications in eukaryotes and can play a role in protein stability and regulation. d-nb.info The methyl ester at the C-terminus can also influence the properties of a peptide, such as its membrane permeability and susceptibility to degradation by carboxypeptidases.

The table below details the research applications of this compound in the context of non-clinical drug optimization.

Application AreaResearch FocusRole of this compoundDesired Outcome
Lead Optimization Improving metabolic stabilityAs a building block for peptides with modified termini.Increased resistance to enzymatic degradation.
Structure-Activity Relationship (SAR) Studies Investigating the role of the tyrosine phenolA precursor for synthesizing analogs with modified phenolic groups.Identification of key interactions for biological activity.
Prodrug Development Enhancing bioavailabilityUsed in the synthesis of prodrugs that release active peptides in vivo. nih.govImproved absorption and distribution. nih.gov
Peptidomimetic Synthesis Creating non-natural peptide structuresA scaffold for building peptidomimetics with altered backbone structures.Enhanced stability and receptor binding affinity.

Q & A

Q. What are the standard synthetic routes for methyl N-acetyltyrosinate, and how are purification challenges addressed?

this compound is typically synthesized via acetylation of L-tyrosine methyl ester using acetic anhydride as both reagent and solvent. A key challenge is the formation of di-acetyl byproducts, which can be minimized by controlling reaction stoichiometry and temperature (e.g., 5.0 g of L-tyrosine methyl ester reacted with acetic anhydride at 25°C yields ~85% purity). Purification involves recrystallization or column chromatography to isolate the mono-acetylated product .

Q. Which analytical techniques are recommended for characterizing this compound?

Primary methods include:

  • NMR spectroscopy (1H and 13C) to confirm acetyl group placement and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation (e.g., [M+H]+ peak at m/z 238.1).
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).
  • High-performance liquid chromatography (HPLC) for purity assessment against USP reference standards .

Q. What purity standards apply to this compound in pharmacological studies?

The compound must meet USP criteria (98.5–101.0% purity) for research applications. Critical parameters include acid value (<0.5 mg KOH/g), residual solvent limits (e.g., acetic anhydride <500 ppm), and absence of heavy metals (<10 ppm). Drying loss (≤0.5%) and melting point consistency (e.g., 165–167°C) are also validated .

Advanced Research Questions

Q. How can researchers validate the purity of this compound when di-acetyl byproducts are present?

Advanced quantification involves:

  • 2D NMR (COSY, HSQC) to distinguish mono- and di-acetylated species.
  • High-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., di-acetyl compounds with m/z 280.1).
  • HPLC-MS/MS with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting peaks. Calibration curves using USP-certified N-acetyl-L-tyrosine RS ensure accuracy .

Q. What strategies resolve contradictions in spectral data interpretation for structural confirmation?

  • Cross-validation with reference libraries : Compare experimental NMR/MS data against NIST Chemistry WebBook entries or Sigma-Aldlich spectral databases.
  • Quantum mechanical calculations : Use density functional theory (DFT) to simulate 13C NMR shifts and verify experimental assignments.
  • Collaborative inter-laboratory studies : Share raw data (e.g., FID files for NMR) to reconcile discrepancies in peak integration or coupling constants .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–12 weeks.
  • Analytical endpoints : Monitor ester hydrolysis (via pH shift) and acetyl group stability using LC-UV at 280 nm.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated degradation rates .

Q. What methodologies address uncertainties in quantifying this compound in biological matrices?

  • Isotope dilution mass spectrometry (IDMS) : Use deuterated internal standards (e.g., d3-methyl N-acetyltyrosinate) to correct for matrix effects.
  • Solid-phase extraction (SPE) : Optimize sorbent chemistry (e.g., C18 vs. mixed-mode) to recover >90% of the compound from plasma or urine.
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOQ (<10 ng/mL), and inter-day precision (%RSD <15%) .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Detailed reaction logs : Document exact molar ratios, solvent batch numbers, and ambient conditions (humidity/temperature).
  • Batch-to-batch consistency : Use qNMR to verify starting material purity (e.g., L-tyrosine methyl ester >99%).
  • Open-source data sharing : Publish raw chromatograms and spectra in supplementary materials for peer validation .

Q. What ethical and safety considerations apply to handling this compound?

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure (LD50 >2000 mg/kg in rats).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
  • Ethical review : For in vivo studies, obtain approval from institutional animal care committees (IACUC) or ethics boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.